molecular formula C11H9NO B6196341 3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine CAS No. 2422137-06-0

3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine

Cat. No.: B6196341
CAS No.: 2422137-06-0
M. Wt: 171.19 g/mol
InChI Key: QDMVCUAYFOASAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine” is a chemical compound with the molecular formula C11H9NO . It is a type of azirine, a class of organic compounds that contain a three-membered ring with two carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a three-membered azirine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is further substituted with a prop-2-yn-1-yloxy group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 292.4±50.0 °C, a predicted density of 1.05±0.1 g/cm3, and a predicted pKa of 4.71±0.20 .

Future Directions

The future directions for research on “3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine” could include further investigation into its synthesis, reactivity, and potential applications. Given the interesting structure of this compound, it could be a useful building block in the synthesis of more complex molecules .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine involves the reaction of 4-(prop-2-yn-1-yloxy)benzaldehyde with ethyl diazoacetate in the presence of a copper catalyst to form the corresponding azirine.", "Starting Materials": [ "4-(prop-2-yn-1-yloxy)benzaldehyde", "ethyl diazoacetate", "copper catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(prop-2-yn-1-yloxy)benzaldehyde (1.0 equiv) and ethyl diazoacetate (1.2 equiv) in anhydrous ether.", "Step 2: Add a catalytic amount of copper catalyst to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Purify the crude product by column chromatography to obtain 3-[4-(prop-2-yn-1-yloxy)phenyl]-2H-azirine as a yellow solid." ] }

CAS No.

2422137-06-0

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

3-(4-prop-2-ynoxyphenyl)-2H-azirine

InChI

InChI=1S/C11H9NO/c1-2-7-13-10-5-3-9(4-6-10)11-8-12-11/h1,3-6H,7-8H2

InChI Key

QDMVCUAYFOASAL-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C2=NC2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.